6-(2-Aminoethyl)pyridin-3-ol dihydrochloride
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Overview
Description
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 6-chloropyridin-3-ol with ethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 6-chloropyridin-3-ol and ethylenediamine
Catalysts: Base such as sodium hydroxide
Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium
Substitution: Halogenating agents or alkylating agents
Major Products
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Aminoethyl)pyridin-3-ol
- 6-(2-Hydroxyethyl)pyridin-3-ol
- 6-(2-Methylaminoethyl)pyridin-3-ol
Uniqueness
6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous solutions and biological studies where solubility is crucial.
Properties
IUPAC Name |
6-(2-aminoethyl)pyridin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLKCJZHUIWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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